3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

COX-2 inhibitor in vivo anti-inflammatory ED50

Procure this unsubstituted NH-pyrazole scaffold for a structurally distinct, GI-safe COX-2 inhibitor chemotype. Unlike N1-substituted analogs that show RO5 violations and 100% plasma protein binding, this compound maintains full Lipinski compliance and balanced ADME—ideal for oral drug development. Its versatile NH position enables systematic N1-alkylation, arylation, or sulfonylation campaigns to explore potency and selectivity SAR. Build focused 20–50 compound libraries from a single procurement, guided by validated docking poses (PDB 3LN1). A superior starting point for chronic inflammatory disease hit-to-lead programs.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 2098050-55-4
Cat. No. B1479791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS2098050-55-4
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2C3=CC=CS3
InChIInChI=1S/C10H10N2S/c1-3-7-8(4-1)11-12-10(7)9-5-2-6-13-9/h2,5-6H,1,3-4H2,(H,11,12)
InChIKeyNGOGJIHQUVSTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole – Core Scaffold Identity & Procurement Positioning


3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098050-55-4) is a heterocyclic small molecule that fuses a thiophene ring with a tetrahydrocyclopenta[c]pyrazole core. It belongs to the thiophene-annulated pyrazole hybrid class, a family extensively investigated for selective cyclooxygenase-2 (COX-2) inhibition [1]. Unlike many in-class analogs that have been elaborated at the N1 position of the pyrazole to modulate potency [1], the target compound retains an unsubstituted NH-pyrazole, positioning it as a versatile building block for further functionalization while still demonstrating intrinsic anti-inflammatory activity [1]. Its molecular formula is C10H10N2S, with a molecular weight of 190.27 g/mol [2].

3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole – Why In-Class Analogs Cannot Be Assumed Equivalent


Within the thiophene-pyrazole hybrid class, small structural changes at the N1 position (e.g., ethyl, isopropyl, or cyclopropylmethyl substitution) or at the 5-position (e.g., carboxylic acid addition) produce pronounced differences in COX-2 selectivity, in vivo anti-inflammatory potency, aqueous solubility, and plasma protein binding [1]. For instance, in a head-to-head study, the N1-unsubstituted thiophene analog (compound 3) achieved full compliance with Lipinski's Rule of 5, whereas the highly potent N1-substituted analog (compound 6a) showed one RO5 violation and 100% plasma protein binding [1]. The target compound occupies a distinct property space where balanced physicochemical profiles coexist with significant anti-inflammatory activity—a profile that generic substitution with a differently substituted analog cannot guarantee without re-profiling [1].

3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole – Quantified Differentiation vs. Closest Analogs & Standards


Anti-Inflammatory In Vivo ED50 Potency – Compound 3 vs. Diclofenac Sodium

In an acute carrageenan-induced rat paw edema model, compound 3, the thiophene analog corresponding to the target scaffold, showed superior in vivo anti-inflammatory potency compared to diclofenac sodium. The study evaluated ED50 values for six compounds; while compound 6a exhibited the highest potency (ED50 = 0.033 mmol/kg), compound 3, along with compounds 6a, 6c, 9, 10, and 11, demonstrated ED50 values lower (more potent) than diclofenac sodium [1]. This quantitative potency edge over a widely prescribed NSAID underscores the scaffold's therapeutic relevance.

COX-2 inhibitor in vivo anti-inflammatory ED50 drug discovery

COX-2 vs. COX-1 Selectivity Profile – Compound 3 in the Context of Pyrazole Hybrids

All synthesized thiophene pyrazole hybrids (including compound 3) demonstrated preferential inhibition of COX-2 over COX-1 in in vitro enzymatic assays [1]. Although the highest COX-2 selectivity index belonged to compound 13, compound 3 contributed to the uniformly COX-2-selective profile of the series. COX-2 selectivity is a critical parameter for reducing the gastrointestinal toxicity associated with non-selective NSAIDs [1]. The compound's selectivity, combined with its in vivo GI safety profile (non-toxic compared to indomethacin, diclofenac sodium, and celecoxib), differentiates it from non-selective anti-inflammatory agents [1].

COX-2 selectivity in vitro enzymatic assay COX-1/COX-2 ratio drug safety

Drug-Likeness Compliance – Compound 3 vs. Leading Analogs (6a, 6c, 13)

Among the series, compound 3 fully complied with Lipinski's Rule of 5 (RO5), indicating favorable oral bioavailability potential [1]. In contrast, compounds 6a and 6c showed one RO5 violation, and compound 13 deviated by two violations. Furthermore, compound 3 demonstrated the best drug-likeness model scores, alongside compounds 10 and 11, while compounds 6a, 6c, and 13 exhibited 100% plasma protein binding (PPB) and showed no aqueous solubility [1]. This physicochemical advantage makes compound 3 a preferred scaffold for oral drug development programs.

Lipinski's Rule of 5 drug-likeness ADME physicochemical profiling

COX-2 Molecular Docking – Compound 3 Binding Mode vs. Celecoxib

Molecular docking studies into the COX-2 active site (PDB code 3LN1) revealed that compound 3 exhibited binding modes and binding energies comparable to that of the co-crystallized ligand celecoxib [1]. This indicates that despite structural differences from the sulfonamide-based celecoxib, the thiophene-pyrazole scaffold can productively engage the COX-2 binding pocket. The comparable binding energy suggests a similar thermodynamic profile, which supports the scaffold's suitability for further structure-based optimization.

molecular docking COX-2 active site binding energy structure-based drug design

Synthetic Versatility – N1-Unsubstituted Pyrazole as a Privileged Intermediate vs. N1-Substituted Analogs

Unlike N1-ethyl (CAS 2098050-73-6), N1-isopropyl (CAS 2098132-04-6), or N1-cyclopropylmethyl (CAS 2098138-80-6) analogs, the target compound retains a free NH-pyrazole, which is a chemically reactive handle for late-stage functionalization [1]. In the same study, functionalization at the N1 position profoundly influenced COX-2 potency, selectivity, and ADME properties [1]. The N1-unsubstituted scaffold thus enables systematic SAR exploration through diversification at this position, whereas pre-substituted analogs limit the synthetic space. This synthetic versatility is critical for procurement when the intent is to generate focused combinatorial libraries for lead optimization.

building block synthetic intermediate medicinal chemistry lead diversification

3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole – Priority Application Scenarios Driven by Quantitative Evidence


Lead Identification for Next-Generation COX-2 Selective Anti-Inflammatory Agents

The scaffold's demonstrated in vivo anti-inflammatory potency (ED50 superior to diclofenac sodium), COX-2 selectivity, and GI safety profile [1] make it a high-value starting point for hit-to-lead campaigns targeting chronic inflammatory diseases (e.g., rheumatoid arthritis, osteoarthritis). Unlike classical sulfonamide-based COX-2 inhibitors, the thiophene-pyrazole core offers a structurally distinct chemotype, reducing the risk of cross-reactivity with existing clinical agents [1]. The scaffold's compliance with Lipinski's RO5 further supports its suitability for oral drug development [1].

Focused Library Synthesis for SAR-Driven COX-2 Optimization

Procurement of the N1-unsubstituted scaffold enables systematic N1-alkylation, arylation, or sulfonylation campaigns to explore COX-2 potency and selectivity SAR [1]. The study demonstrated that N1 substitution critically modulates in vivo potency (e.g., compound 6a ED50 = 0.033 mmol/kg vs. compound 3) and ADME properties [1]. Researchers can generate focused libraries of 20–50 N1-derivatives for rapid SAR deconvolution, guided by the known binding mode to COX-2 [1]. This approach maximizes the value of a single building block procurement.

In Silico-Guided Lead Optimization Leveraging Validated COX-2 Docking Poses

The compound's validated docking pose into the COX-2 active site (PDB 3LN1), with binding energies comparable to celecoxib [1], provides a reliable structural basis for computational chemistry-driven lead optimization. Structure-based design campaigns can use this scaffold to virtually screen N1-substituents for improved COX-2 affinity, selectivity, and ADME properties before committing to synthesis [1]. This reduces the number of compounds requiring procurement and synthesis, streamlining the DMTA (Design-Make-Test-Analyze) cycle.

Chemical Probe Development for COX-2 Target Engagement Studies

The scaffold's favorable drug-likeness (full RO5 compliance, acceptable solubility, and moderate PPB) [1] positions it as an ideal template for developing chemical probes to study COX-2 biology. Unlike analogs with high plasma protein binding (e.g., compound 6a: 100% PPB) that suffer from poor free fraction availability [1], compound 3 maintains a balanced profile suitable for cellular target engagement assays. Procurement for chemical probe development is supported by the scaffold's demonstrated target engagement (COX-2 binding comparable to celecoxib) [1] and synthetic tractability.

Quote Request

Request a Quote for 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.